molecular formula C9H8N4O B1425402 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde CAS No. 1484524-86-8

2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde

Cat. No. B1425402
CAS RN: 1484524-86-8
M. Wt: 188.19 g/mol
InChI Key: XXJOOJMHYNJZRU-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde” is a compound that contains a pyrazole moiety. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . Another study reported the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines or substituted benzylamines as starting materials .


Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde” can be characterized by various spectroscopic techniques. For instance, the structures of target compounds were characterized by 1H NMR, 13C NMR, IR, HRMS .


Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery

The pyrazole moiety, such as in “2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde”, is frequently utilized in drug discovery due to its presence in compounds with a wide range of pharmacological activities . This compound can serve as a scaffold for synthesizing new drugs that target various diseases. Its structural versatility allows for the creation of molecules with potential activity against cancer, inflammation, and infectious diseases.

Agrochemistry: Pesticide Development

In agrochemistry, pyrazole derivatives are explored for their potential use in developing novel pesticides . The structural framework of pyrazoles can be modified to enhance their interaction with biological targets in pests, leading to more effective and selective agrochemicals.

Coordination Chemistry: Ligand Synthesis

“2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde” can act as a ligand in coordination chemistry, forming complexes with various metals . These complexes can be studied for their catalytic properties or used in the development of new materials with unique electronic and magnetic properties.

Organometallic Chemistry: Catalyst Design

In organometallic chemistry, pyrazole-based compounds are used to design catalysts that facilitate a variety of chemical reactions . The nitrogen atoms in the pyrazole ring can bind to metal centers, influencing the reactivity and selectivity of the catalytic process.

Green Chemistry: Sustainable Synthesis

The synthesis of pyrazole derivatives, including “2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde”, can be optimized using green chemistry principles . Methods such as microwave-assisted synthesis and the use of non-toxic solvents and reagents are explored to minimize environmental impact.

Bioactive Chemical Synthesis: Pharmacological Function

Pyrazole derivatives are synthesized as bioactive chemicals with various pharmacological functions . They are studied for their therapeutic potential in treating diseases and are often used as building blocks in the synthesis of more complex medicinal compounds.

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-13-5-8(4-12-13)9-10-2-7(6-14)3-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJOOJMHYNJZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde

CAS RN

1484524-86-8
Record name 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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